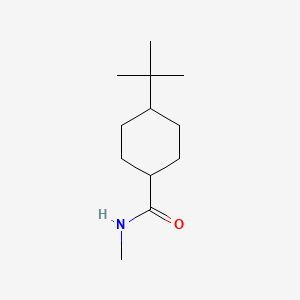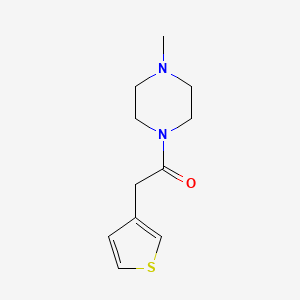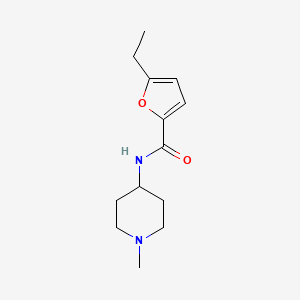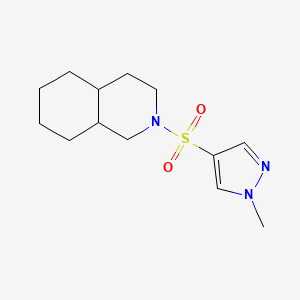
4-tert-butyl-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-methylcyclohexane-1-carboxamide, also known as tert-butyl carbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as drug discovery, polymer chemistry, and organic synthesis. In drug discovery, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has been used as a protecting group for amines in the synthesis of peptide and protein drugs. It has also been used as a precursor for the synthesis of various pharmaceuticals such as antihistamines, anticonvulsants, and antitumor agents.
In polymer chemistry, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has been used as a monomer in the synthesis of biodegradable polymers. It has also been used as a crosslinking agent in the production of hydrogels and as a stabilizer for polyurethane foams.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate is not fully understood. However, it is known to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anticonvulsant and antitumor properties.
Biochemical and Physiological Effects
Tert-butyl carbamate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl carbamate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other reagents used in organic synthesis.
However, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has some limitations for lab experiments. It can be toxic and irritating to the skin and eyes. It also requires careful handling and disposal due to its potential environmental impact.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate. One potential area of research is the development of new synthetic methods for 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate that are more environmentally friendly and efficient. Another area of research is the investigation of the mechanism of action of 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate is a chemical compound that has significant potential applications in various fields such as drug discovery, polymer chemistry, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate is necessary to fully understand its potential and limitations.
Synthesemethoden
Tert-butyl carbamate can be synthesized through the reaction of 4-tert-butyl-N-methylcyclohexane-1-carboxamideamine with phosgene or carbon dioxide. The reaction produces 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate and hydrogen chloride gas. The purity and yield of the product can be improved through various purification techniques such as recrystallization, column chromatography, and distillation.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWVQCMQLJXSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-methylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)




![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)


